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The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its

presence in a variety of biologically active compounds. As a bioisostere of the morpholine ring,

the substitution of the oxygen atom with sulfur can significantly impact a molecule's

physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its

pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of

the structure-activity relationships (SAR) of thiomorpholine analogs across different

therapeutic targets, supported by experimental data and detailed protocols.

Thiomorpholine Analogs as PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell

growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a

key target for drug development. The pan-PI3K inhibitor ZSTK474, which contains two

morpholine rings, has been a valuable template for the development of new analogs. SAR

studies have explored the replacement of one of these morpholine moieties with other

functional groups, including thiomorpholine, to modulate potency and selectivity.

Data Presentation: SAR of ZSTK474 Analogs
The following table summarizes the in vitro inhibitory activity of ZSTK474 and its analogs

against Class I PI3K isoforms. While direct thiomorpholine-for-morpholine substitution data for

ZSTK474 is limited in the public domain, the table includes analogs where one morpholine ring
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is replaced by other 2-aminoethyl-containing functional groups to provide a comparative

context for structural modifications on the triazine core.

Compound

R Group
(Morpholine
Replaceme
nt)

PI3Kα IC₅₀
(nM)

PI3Kβ IC₅₀
(nM)

PI3Kγ IC₅₀
(nM)

PI3Kδ IC₅₀
(nM)

ZSTK474 (1) Morpholine 5.0 168 20.8 3.9

Analog 6a Ethanolamine 9.9 >1000 52.1 9.8

Analog 6b
Diethanolami

ne
3.7 840 14.6 9.8

Analog 6e
Dimethylamin

o
198 >5000 623 120

Data compiled from studies on ZSTK474 analogs to illustrate the impact of morpholine

replacement on PI3K inhibition.

SAR Insights:

The replacement of a morpholine ring in ZSTK474 with ethanolamine (6a) or diethanolamine

(6b) retains potent inhibition of PI3Kα and PI3Kδ isoforms.[1]

However, these modifications lead to a significant decrease in potency against the PI3Kβ

isoform.[1]

The introduction of a dimethylamino group (6e) results in a substantial loss of inhibitory

activity across all tested isoforms, highlighting the importance of the hydroxyl groups for

maintaining potency.[1]

Experimental Protocols: PI3K Enzyme Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against PI3K

isoforms is a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:
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Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

ATP solution

PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

Test compounds dissolved in DMSO

ADP-Glo™ Kinase Assay kit (Promega)

384-well plates

Procedure:

Prepare serial dilutions of the test compounds in kinase assay buffer.

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

Add 10 µL of the diluted PI3K enzyme solution to each well and incubate at room

temperature for 15 minutes.

Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each

well.

Incubate the reaction at 30°C for 60 minutes.

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent

and incubate for 40 minutes at room temperature.

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for 30 minutes at room temperature and measure the luminescence using a plate

reader.
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Calculate the percent inhibition for each concentration relative to the DMSO control and

determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
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Caption: The PI3K/AKT/mTOR signaling cascade.

Thiomorpholine Analogs as Antimycobacterial
Agents
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains of

Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents.

Thiomorpholine-containing compounds have been investigated for their antimycobacterial

potential.

Data Presentation: SAR of Dihydroquinoline-
Thiomorpholine Conjugates
The following table presents the minimum inhibitory concentration (MIC) values for a series of

2-(thiophen-2-yl)dihydroquinolines, comparing the activity of the parent compound with its

morpholine and thiomorpholine-substituted analogs against M. tuberculosis H37Rv.

Compound R Group MIC (µg/mL)

25 H 12.5

26a Morpholine 6.25

26b Thiomorpholine 25

Isoniazid - 0.1

Rifampicin - 0.2

Data from a study on 2-(thiophen-2-yl)dihydroquinoline derivatives.[2]

SAR Insights:

In this particular series, the introduction of a morpholine ring (26a) at the target position

enhances the antimycobacterial activity compared to the unsubstituted parent compound

(25).[2]
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Conversely, the incorporation of a thiomorpholine moiety (26b) leads to a decrease in

potency, with a MIC value higher than both the parent and the morpholine analog. This

suggests that for this scaffold, the oxygen of the morpholine ring may be involved in a key

interaction with the biological target that the sulfur atom of thiomorpholine cannot replicate

as effectively.

Experimental Protocols: Microplate Alamar Blue Assay
(MABA)
The MABA is a widely used and reliable method for determining the MIC of compounds against

M. tuberculosis.

Materials:

96-well microplates

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

Mycobacterium tuberculosis H37Rv culture

Test compounds dissolved in DMSO

Alamar Blue reagent

Sterile deionized water

Procedure:

Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to

prevent evaporation.

Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.

Add the test compound to the first well of a row and perform serial two-fold dilutions across

the plate.

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland

standard of 1.0, then dilute 1:20 in broth.
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Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

Include a drug-free control well (bacteria only) and a sterile control well (broth only).

Seal the plate with parafilm and incubate at 37°C for 5-7 days.

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each

well.

Re-incubate the plate for 24 hours.

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest

concentration of the compound that prevents this color change.

Thiomorpholine Analogs as DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for the treatment of type 2 diabetes.

DPP-IV inhibitors work by preventing the degradation of incretin hormones, which in turn

increases insulin secretion and lowers blood glucose levels.

Data Presentation: SAR of Thiomorpholine-Based DPP-
IV Inhibitors
The table below shows the in vitro DPP-IV inhibitory activity of a series of thiomorpholine-

bearing compounds.

Compound
R Group (at α-position of
carbonyl)

DPP-IV IC₅₀ (µmol/L)

16a Isopropyl 6.93

16b Isobutyl 6.29

16c sec-Butyl 3.40

Data from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.

SAR Insights:
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In this series of thiomorpholine-based DPP-IV inhibitors, the nature of the alkyl substituent

at the α-position to the carbonyl group significantly influences the inhibitory potency.

Increasing the steric bulk from an isopropyl group (16a) to an isobutyl group (16b) results in

a slight improvement in activity.

The compound with a sec-butyl group (16c) at this position demonstrates the highest

potency, suggesting that a branched alkyl group of a certain size is favorable for binding to

the active site of the DPP-IV enzyme.

Experimental Protocols: DPP-IV Inhibition Assay
A common method for assessing DPP-IV inhibitory activity is a fluorescence-based assay using

a fluorogenic substrate.

Materials:

Human recombinant DPP-IV enzyme

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

Fluorogenic substrate (e.g., Gly-Pro-AMC)

Test compounds dissolved in DMSO

96-well black microplates

Fluorometer

Procedure:

Add 40 µL of assay buffer, 10 µL of the test compound solution (or DMSO for control), and

20 µL of the DPP-IV enzyme solution to the wells of a 96-well plate.

Incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding 30 µL of the fluorogenic substrate solution.

Incubate the plate at 37°C for 30 minutes.
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Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission

wavelength of 460 nm.

Calculate the percent inhibition for each compound concentration relative to the control and

determine the IC₅₀ value.

Mandatory Visualization: Experimental Workflow for
SAR Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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